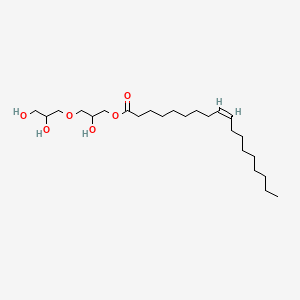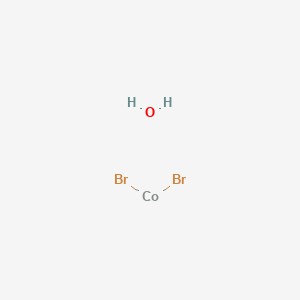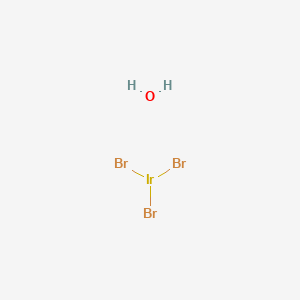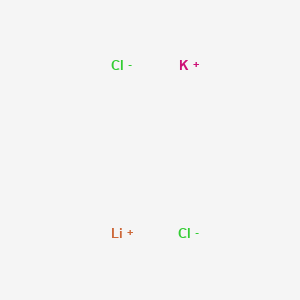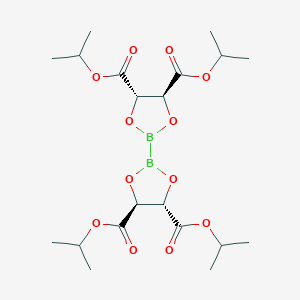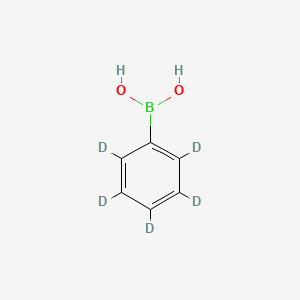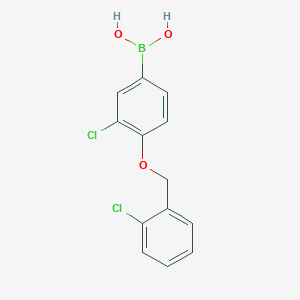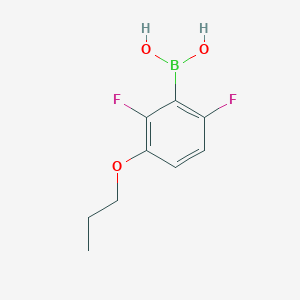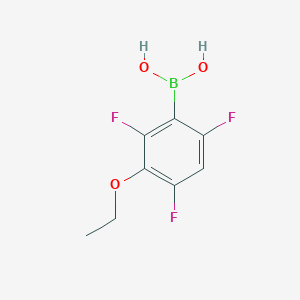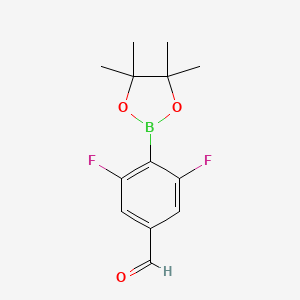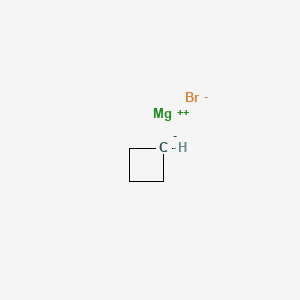
Magnesium;cyclobutane;bromide
Overview
Description
Magnesium;cyclobutane;bromide is a type of Grignard reagent, which is a class of organomagnesium compounds. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound consists of a magnesium atom bonded to a cyclobutane ring and a bromide ion. Grignard reagents are known for their nucleophilic properties, making them valuable in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium;cyclobutane;bromide is typically prepared by the reaction of cyclobutyl bromide with magnesium metal in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the reagent from reacting with moisture or oxygen. The general reaction is as follows:
Cyclobutyl bromide+Magnesium→this compound
The reaction conditions include:
Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF)
Temperature: Room temperature to reflux
Atmosphere: Inert (nitrogen or argon)
Industrial Production Methods
In industrial settings, the preparation of Grignard reagents like this compound follows similar principles but on a larger scale. The process involves:
Reactors: Large-scale reactors equipped with inert gas purging systems
Solvent Recovery: Systems to recover and recycle solvents
Safety Measures: Strict control of moisture and oxygen to prevent side reactions
Chemical Reactions Analysis
Types of Reactions
Magnesium;cyclobutane;bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution: Can participate in nucleophilic substitution reactions with alkyl halides.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters
Solvents: Anhydrous diethyl ether, THF
Temperature: Typically room temperature to reflux
Acid Workup: Hydrochloric acid or sulfuric acid to protonate the reaction intermediates
Major Products
Alcohols: Primary, secondary, or tertiary alcohols depending on the carbonyl compound used
Coupled Products: Complex organic molecules with new carbon-carbon bonds
Scientific Research Applications
Magnesium;cyclobutane;bromide has several applications in scientific research:
Organic Synthesis: Used to synthesize complex organic molecules, including pharmaceuticals and natural products.
Material Science: Involved in the preparation of polymers and advanced materials.
Biological Studies: Utilized in the synthesis of biologically active compounds for medicinal chemistry.
Industrial Chemistry: Employed in the large-scale production of fine chemicals and intermediates.
Mechanism of Action
The mechanism of action of magnesium;cyclobutane;bromide involves its nucleophilic attack on electrophilic centers. The magnesium atom polarizes the carbon-bromine bond, making the carbon nucleophilic. This nucleophilic carbon can then attack electrophilic carbon atoms in carbonyl compounds, leading to the formation of new carbon-carbon bonds. The general mechanism is as follows:
Formation of the Grignard Reagent: Magnesium inserts into the carbon-bromine bond.
Nucleophilic Attack: The nucleophilic carbon attacks the electrophilic carbonyl carbon.
Formation of Alkoxide: The intermediate alkoxide is formed.
Protonation: The alkoxide is protonated to form the final alcohol product.
Comparison with Similar Compounds
Magnesium;cyclobutane;bromide can be compared with other Grignard reagents and organolithium compounds:
Grignard Reagents: Similar to other Grignard reagents like methylmagnesium bromide and phenylmagnesium bromide, but with a cyclobutane ring.
Organolithium Compounds: More reactive than Grignard reagents but less selective. Examples include butyllithium and phenyllithium.
Unique Features
Cyclobutane Ring: Provides unique steric and electronic properties.
Reactivity: Offers a balance between reactivity and selectivity compared to other organometallic reagents.
List of Similar Compounds
- Methylmagnesium bromide
- Phenylmagnesium bromide
- Butyllithium
- Phenyllithium
Properties
IUPAC Name |
magnesium;cyclobutane;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7.BrH.Mg/c1-2-4-3-1;;/h1H,2-4H2;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUDPBHCPMSJFN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[CH-]C1.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30456091 | |
| Record name | Magnesium, bromocyclobutyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13384-48-0 | |
| Record name | Magnesium, bromocyclobutyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



